N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a morpholine ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are employed to introduce the chloro and methyl substituents on the benzothiophene ring.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Addition of the tert-Butylphenyl Group: The tert-butylphenyl group is attached via Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound shares the tert-butylphenyl group and has applications in organic electronics.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, have diverse biological activities and are used in various scientific research fields.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H31ClN2O2S |
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Molecular Weight |
471.1 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C26H31ClN2O2S/c1-17-5-10-20-22(15-17)32-24(23(20)27)25(30)28-16-21(29-11-13-31-14-12-29)18-6-8-19(9-7-18)26(2,3)4/h5-10,15,21H,11-14,16H2,1-4H3,(H,28,30) |
InChI Key |
RITLOHOCESEPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4)Cl |
Origin of Product |
United States |
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